molecular formula C45H44N6O3 B032118 N-Trityl Olmesartan Ethyl Ester CAS No. 172875-59-1

N-Trityl Olmesartan Ethyl Ester

Cat. No. B032118
M. Wt: 716.9 g/mol
InChI Key: PKLGOYACZYXKDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Trityl Olmesartan Ethyl Ester involves intermediate stages where N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil play key roles. These intermediates are identified during the process development for multigram-scale synthesis of OM, revealing the presence of N-1 and N-2 regioisomeric impurities alongside the final active pharmaceutical ingredient. These compounds are synthesized and characterized using techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) (Dams et al., 2015).

Molecular Structure Analysis

Single-crystal X-ray diffraction (SCXRD) studies have shown that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers, with the trityl substituent attached to the N-2 nitrogen atom of the tetrazole ring. This finding necessitates a revision of the reported structural formulas and systematic chemical names of these intermediates (Dams et al., 2015).

Chemical Reactions and Properties

N-Trityl Olmesartan Ethyl Ester undergoes various chemical reactions during its synthesis, including condensation, esterification, and the Grignard reaction. The process involves transforming key intermediates into the final compound with specific regioisomeric characteristics, which are crucial for its chemical behavior and potential applications (Shen Zheng-rong, 2007).

Physical Properties Analysis

The physical properties of N-Trityl Olmesartan Ethyl Ester and its intermediates, such as melting points, solubility, and stability, are determined using techniques like DSC and NMR. These properties are essential for understanding the compound's behavior in different environments and for its formulation into pharmaceutical products (Dams et al., 2015).

Chemical Properties Analysis

The chemical properties of N-Trityl Olmesartan Ethyl Ester, including its reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for its application in pharmaceutical synthesis. Studies have shown that this compound exhibits specific chemical behaviors due to its unique molecular structure and the presence of the trityl group (Dams et al., 2015).

Scientific Research Applications

Bioavailability and Drug Formulation

  • Olmesartan, including its derivatives like N-Trityl Olmesartan Ethyl Ester, is primarily utilized for its antihypertensive properties. Notably, Olmesartan Medoxomil, an ester prodrug of Olmesartan, has been developed to enhance oral bioavailability. It is suited for once-daily oral administration, available in tablet form, indicating the importance of prodrug formulations like N-Trityl Olmesartan Ethyl Ester in improving drug efficacy (Liederer, 2007).

Pharmaceutical Development and Bioequivalence

  • In the pursuit of optimizing formulations, studies have compared various forms of Olmesartan. A study aimed to establish the bioequivalence of two formulations of Olmesartan 40 mg, suggesting that the development of different ester formulations could be crucial for achieving desired therapeutic outcomes (Changani et al., 2020).

Nanotechnology in Drug Delivery

  • The application of nanotechnology in drug delivery systems is a significant area of research for compounds like Olmesartan. A study on Olmesartan Medoxomil-Loaded Nanosponges highlights how nanotechnology can be employed to improve the solubility, dissolution rate, and overall bioavailability of drugs like Olmesartan, indicating a potential pathway for N-Trityl Olmesartan Ethyl Ester in similar pharmaceutical applications (Almutairy et al., 2021).

Cardiovascular and Pharmacokinetic Research

  • Research extends into understanding the cardiovascular impact of Olmesartan formulations. A study focused on the effects of Olmesartan Medoxomil on pulse wave velocity and aortic remodeling provides insights into the cardiovascular implications of drug formulations (Paulis et al., 2012). Moreover, another study sheds light on the pharmacokinetic and metabolic profiles of Olmesartan Medoxomil, emphasizing the importance of understanding the metabolic pathways and interactions of drug formulations (Laeis et al., 2001).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGOYACZYXKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl Olmesartan Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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